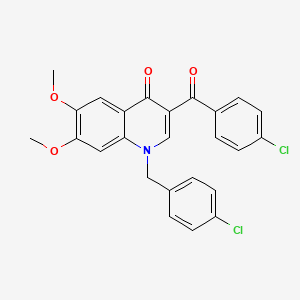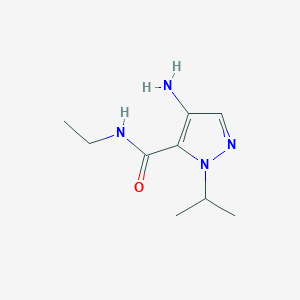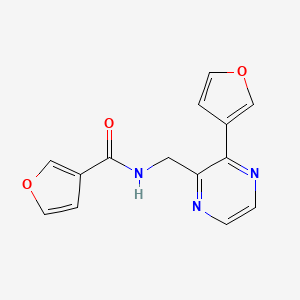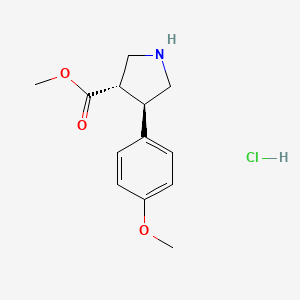![molecular formula C16H16O4 B2447515 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde CAS No. 1305312-52-0](/img/structure/B2447515.png)
4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “3-(4-Methoxyphenoxy)benzaldehyde” was used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-(4-Methoxyphenoxy)benzaldehyde”, has been reported. Its molecular formula is C14H12O3 and its molecular weight is 228.2433 .
Applications De Recherche Scientifique
Solid Phase Organic Synthesis
4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde and its derivatives have been explored for their potential in solid-phase organic synthesis. A study by Swayze (1997) demonstrated the use of electron-rich benzaldehyde derivatives for solid phase synthesis, highlighting the versatility of these compounds in synthesizing complex molecules with high purity and yield through reductive amination and subsequent derivatization steps (Swayze, 1997).
Materials Science and Optical Applications
In the realm of materials science, 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde derivatives have been utilized in the synthesis of metal complexes with enhanced thermal stability and optical properties. Barberis and Mikroyannidis (2006) synthesized aluminum and zinc complexes using derivatives, which exhibited significant improvements in thermal stability and emitted blue-green light, showcasing their potential for use in photoluminescent applications (Barberis & Mikroyannidis, 2006).
Chemical Synthesis and Reaction Mechanisms
The compound's derivatives also play a critical role in chemical synthesis and understanding reaction mechanisms. For instance, the selective protection of hydroxyl groups in benzaldehyde derivatives provides valuable insights into regioselective synthetic strategies, as reported by Plourde and Spaetzel (2002), showcasing the methodological advancements in the synthesis of chemically modified compounds (Plourde & Spaetzel, 2002).
Nonlinear Optical Properties
Additionally, 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde has been identified as a promising candidate for nonlinear optical applications due to its effective conversion efficiency. Singh et al. (2001) successfully grew single crystals of vanillin, a derivative, demonstrating its potential in second harmonic generation applications for the ultra-violet and near-infrared wavelength region (Singh, Singh, Singh, & Singh, 2001).
Propriétés
IUPAC Name |
4-methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-4-3-5-13(14)11-20-16-9-12(10-17)7-8-15(16)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGPGXJRLYSHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)
![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)


![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B2447445.png)
![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)